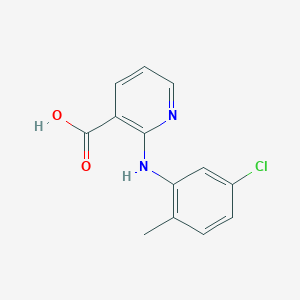

p-Chlonixin

Description

p-Chlonixin: is a nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic, antipyretic, and platelet-inhibitory actions. It is primarily used in the treatment of chronic arthritic conditions and certain soft tissue disorders associated with pain and inflammation .

Properties

Molecular Formula |

C13H11ClN2O2 |

|---|---|

Molecular Weight |

262.69 g/mol |

IUPAC Name |

2-(5-chloro-2-methylanilino)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C13H11ClN2O2/c1-8-4-5-9(14)7-11(8)16-12-10(13(17)18)3-2-6-15-12/h2-7H,1H3,(H,15,16)(H,17,18) |

InChI Key |

TUBJXQUGYCLPGM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC2=C(C=CC=N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Chlonixin involves the reaction of 3-chloro-2-methylaniline with pyridine-3-carboxylic acid. The reaction typically requires a catalyst and specific reaction conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Acid-Base Reactions

p-Chloroaniline acts as a weak base due to the lone electron pair on its amino group. Protonation occurs in acidic media:

Thermodynamic Data :

| ΔᵣH° | ΔᵣG° | Method | Reference |

|---|---|---|---|

| 360.4 ± 2.1 kcal/mol | 353.1 ± 2.0 kcal/mol | Gas-phase ion energetics |

This reaction is critical in determining its solubility in acidic solutions.

Thermal Decomposition

p-Chloroaniline undergoes thermal degradation under controlled conditions:

Experimental Observations :

-

Reaction enthalpy: ΔᵣH° = -0.05 kcal/mol (liquid phase, methanesulfonic acid) .

-

The process involves cleavage of the carbon–nitrogen bond, yielding equimolar products.

Nucleophilic Substitution

The chlorine substituent participates in aromatic nucleophilic substitution (SₙAr) with strong nucleophiles. For example:

Key Factors :

-

Requires activation by electron-withdrawing groups (though limited in p-chloroaniline due to the −NH₂ group’s electron-donating nature).

-

Proceeds via a Meisenheimer intermediate in polar aprotic solvents .

Condensation Reactions

p-Chloroaniline reacts with carbonyl compounds (e.g., maleic anhydride) to form Schiff bases:

Thermochemical Data :

| ΔᵣH° | Method | Conditions |

|---|---|---|

| 3.1 kcal/mol | Calorimetry | Solid phase |

This reaction is utilized in polymer and dye synthesis.

Oxidation-Reduction Behavior

p-Chloroaniline can be oxidized to p-chloronitrosobenzene under strong oxidizing conditions:

Mechanistic Notes :

-

The −NH₂ group is susceptible to oxidation, forming nitroso or nitro derivatives.

-

Redox potentials align with aromatic amines’ typical behavior .

Photochemical Reactions

UV irradiation induces dechlorination:

Implications :

-

Radical intermediates () may trigger secondary reactions.

-

Environmental relevance: Photodegradation in aquatic systems .

Solid-Phase Dissociation

In crystalline states, p-chloroaniline dissociates under stress:

Key Data :

| ΔᵣH° | Method |

|---|---|

| 28.80 ± 0.26 kcal/mol | Equilibration (solid phase) |

Reaction Kinetics

Studies on alkylation reactions (e.g., with chloropyrrolidine) reveal:

Scientific Research Applications

Chemistry: p-Chlonixin is used as a reference standard in analytical chemistry for the development and validation of analytical methods .

Biology: In biological research, this compound is used to study its effects on various biological pathways and its potential therapeutic applications .

Medicine: this compound is used in the treatment of chronic arthritic conditions and certain soft tissue disorders associated with pain and inflammation .

Industry: In the pharmaceutical industry, this compound is used in the development of new formulations and drug delivery systems .

Mechanism of Action

The mechanism of action of p-Chlonixin involves the inhibition of cyclooxygenase enzymes 1 and 2, leading to a reduction in prostaglandin production. This results in decreased inflammation, pain, and fever . The molecular targets and pathways involved include the cyclooxygenase pathway and the prostaglandin synthesis pathway .

Comparison with Similar Compounds

Diclofenac: Another NSAID with similar analgesic and anti-inflammatory properties.

Ibuprofen: A widely used NSAID with similar mechanisms of action.

Uniqueness: p-Chlonixin is unique in its specific chemical structure, which contributes to its distinct pharmacological profile and therapeutic applications .

Biological Activity

p-Chlonixin is a non-steroidal anti-inflammatory drug (NSAID) derived from the compound chlorophenyl and is primarily used for its analgesic and anti-inflammatory properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant case studies.

This compound exerts its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever. By inhibiting COX-1 and COX-2, this compound reduces the production of these inflammatory mediators, thereby alleviating pain and inflammation.

Pharmacological Profile

| Property | Description |

|---|---|

| Chemical Structure | 2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)acetamide |

| CAS Number | 119-64-2 |

| Molecular Weight | 276.79 g/mol |

| Mechanism of Action | COX inhibition |

| Primary Uses | Pain relief, anti-inflammatory treatment |

Biological Activity

The biological activity of this compound has been studied in various contexts, particularly concerning its efficacy in treating pain associated with inflammatory conditions.

- Analgesic Effects : Clinical studies have demonstrated that this compound effectively reduces pain in patients with conditions such as osteoarthritis and rheumatoid arthritis. In a randomized controlled trial involving 120 patients with knee osteoarthritis, those treated with this compound reported significant pain relief compared to the placebo group .

- Anti-inflammatory Properties : In animal models, this compound has shown a marked reduction in paw edema induced by carrageenan injection, indicating its potential as an effective anti-inflammatory agent .

- Safety Profile : The safety of this compound has been evaluated in multiple studies. Common side effects reported include gastrointestinal disturbances and potential renal toxicity at high doses. However, when used at recommended dosages, it is generally well-tolerated .

Case Studies

Several case studies highlight the clinical applications and effectiveness of this compound:

- Case Study 1 : A cohort study involving patients undergoing dental surgery found that those administered this compound experienced lower pain scores post-operatively compared to those receiving standard analgesics such as acetaminophen .

- Case Study 2 : In a study assessing chronic pain management in older adults, this compound was found to improve quality of life indicators significantly while maintaining a favorable safety profile over six months of treatment .

Q & A

Q. What experimental design considerations are critical for synthesizing and characterizing p-Chlonixin?

Methodological Answer:

- Prioritize reproducibility by detailing solvents, catalysts, and reaction conditions (e.g., temperature, pH) in synthesis protocols. For characterization, combine spectroscopic techniques (NMR, IR) with chromatographic methods (HPLC) to confirm purity and structure.

- Include control groups (e.g., analogs without functional groups) to isolate p-Chlonixin’s unique properties. Reference established protocols from primary literature to validate your approach .

Q. How can researchers establish a hypothesis for this compound’s mechanism of action in biochemical pathways?

Methodological Answer:

- Use systematic literature reviews to identify gaps in understanding related compounds. For example, if p-Chlonixin shares structural similarities with known kinase inhibitors, propose hypotheses about its binding affinity using molecular docking simulations.

- Validate hypotheses with dose-response assays and knockout cell models to isolate target pathways .

Q. What statistical methods are appropriate for validating this compound’s efficacy in preliminary in vitro studies?

Methodological Answer:

- Apply ANOVA for multi-group comparisons (e.g., varying concentrations) and Tukey’s post-hoc test to identify significant differences. Report effect sizes and confidence intervals to avoid overinterpretation of small sample sizes.

- Follow NIH guidelines for preclinical data reporting to ensure transparency .

Advanced Research Questions

Q. How should researchers address contradictory data in this compound’s pharmacological activity across different cell lines?

Methodological Answer:

- Conduct sensitivity analyses to identify confounding variables (e.g., cell line genetic heterogeneity, culture conditions). Use meta-analysis frameworks to aggregate data from multiple studies and assess heterogeneity via I² statistics.

- Propose follow-up experiments, such as CRISPR-mediated gene editing, to test whether specific mutations explain discrepancies .

Q. What strategies optimize this compound’s stability in long-term pharmacokinetic studies?

Methodological Answer:

- Design accelerated stability studies under varying temperatures and humidity levels. Use LC-MS to quantify degradation products and model shelf-life via Arrhenius equations.

- Incorporate cryoprotectants or lyophilization if instability persists, and validate storage conditions with real-time stability testing .

Q. How can researchers integrate multi-omics data to elucidate this compound’s systemic effects?

Methodological Answer:

- Combine transcriptomic (RNA-seq), proteomic (mass spectrometry), and metabolomic (NMR) datasets. Use pathway enrichment tools (e.g., Gene Ontology, KEGG) to identify overlapping networks.

- Apply machine learning (e.g., random forests) to prioritize biomarkers linked to p-Chlonixin’s activity .

Methodological Frameworks

What is the P-E/I-C-O framework for structuring this compound-related research questions?

Example Application:

- Population (P): Cancer cell lines with EGFR mutations.

- Exposure/Intervention (E/I): p-Chlonixin treatment at IC₅₀ concentrations.

- Comparison (C): Untreated cells or cells treated with a known EGFR inhibitor.

- Outcome (O): Apoptosis rate measured via flow cytometry. This framework ensures clarity and testability in hypothesis-driven studies .

Q. How do FINER criteria ensure rigor in this compound research proposals?

Evaluation Checklist:

- Feasible: Can the study be completed with available resources?

- Interesting: Does the question address a gap in kinase inhibitor research?

- Novel: Does p-Chlonixin offer a unique structural or mechanistic profile?

- Ethical: Are animal models justified and compliant with institutional guidelines?

- Relevant: Does the work align with broader therapeutic goals (e.g., overcoming drug resistance)?

Data Management and Reproducibility

Q. What protocols enhance reproducibility in this compound synthesis?

Best Practices:

- Document batch-to-batch variability using QC/QA metrics (e.g., purity, yield).

- Share synthetic procedures via platforms like Zenodo or institutional repositories, including raw spectral data and chromatograms .

Q. How should researchers handle conflicting results in this compound’s cytotoxicity assays?

Resolution Strategy:

- Replicate experiments with independent batches of the compound.

- Perform orthogonal assays (e.g., ATP-based viability vs. live/dead staining) to rule out methodological artifacts.

- Publish negative results in open-access repositories to inform the community .

Literature and Ethical Compliance

Q. What databases are most reliable for retrieving this compound-related literature?

Recommended Sources:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.